
4,6-Dibromo-3-(5-isopropyl-1,3-benzoxazol-2-YL)-2-methylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-Dibromo-3-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methylaniline is a complex organic compound that features a benzoxazole ring substituted with bromine atoms and aniline groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dibromo-3-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methylaniline typically involves multi-step organic reactions. One common route includes:
Formation of the Benzoxazole Ring: Starting with a suitable precursor such as 2-aminophenol, the benzoxazole ring is formed through a cyclization reaction with an appropriate carboxylic acid derivative.
Bromination: The benzoxazole intermediate is then subjected to bromination using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions to introduce bromine atoms at the desired positions.
Substitution with Aniline: The final step involves the substitution of the brominated benzoxazole with aniline derivatives under conditions that promote nucleophilic aromatic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction parameters to ensure high yield and purity.
化学反応の分析
Types of Reactions
4,6-Dibromo-3-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of corresponding quinones or other oxidized derivatives.
Reduction: Formation of reduced aniline derivatives.
Substitution: Formation of substituted benzoxazole derivatives.
科学的研究の応用
4,6-Dibromo-3-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methylaniline has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.
Materials Science: Utilized in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: Investigated for its interactions with biological macromolecules and potential therapeutic effects.
作用機序
The mechanism of action of 4,6-Dibromo-3-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methylaniline involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and aniline groups may facilitate binding to specific sites, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
4,6-Dibromo-2-methylaniline: Lacks the benzoxazole ring, making it less complex.
3-(5-Isopropyl-1,3-benzoxazol-2-yl)-2-methylaniline: Lacks bromine atoms, affecting its reactivity and applications.
Uniqueness
4,6-Dibromo-3-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methylaniline is unique due to the presence of both bromine atoms and the benzoxazole ring, which confer distinct chemical and physical properties. This makes it a valuable compound for specialized applications in various scientific fields.
特性
CAS番号 |
875000-06-9 |
|---|---|
分子式 |
C17H16Br2N2O |
分子量 |
424.1 g/mol |
IUPAC名 |
4,6-dibromo-2-methyl-3-(5-propan-2-yl-1,3-benzoxazol-2-yl)aniline |
InChI |
InChI=1S/C17H16Br2N2O/c1-8(2)10-4-5-14-13(6-10)21-17(22-14)15-9(3)16(20)12(19)7-11(15)18/h4-8H,20H2,1-3H3 |
InChIキー |
QNNYSIUEADJAGG-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC(=C1N)Br)Br)C2=NC3=C(O2)C=CC(=C3)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



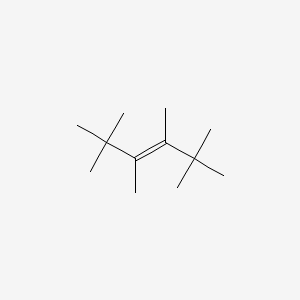
![1-[5-(2-Undecylcyclopropyl)pentanoyl]pyrrolidine](/img/structure/B13803223.png)

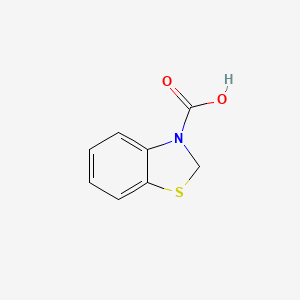
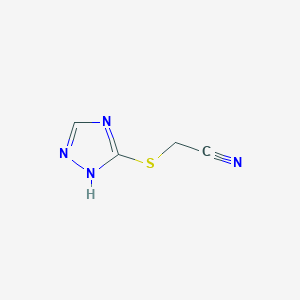
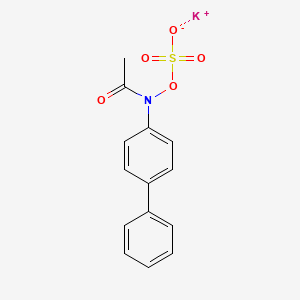

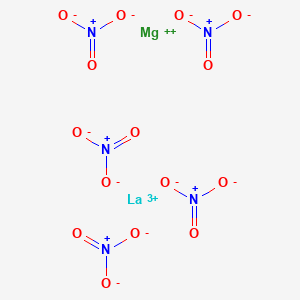
![1,3-Dioxolane-2-carboxylicacid,2,4,5-trimethyl-,[4S-(2alpha,4alpha,5beta)]-(9CI)](/img/structure/B13803264.png)
![9-Ethyl-9-borabicyclo[3.3.1]nonane](/img/structure/B13803268.png)
![4-Methyl-3-[(methylamino)methyl]aniline](/img/structure/B13803274.png)


